molecular formula C8H11N5O B158068 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone CAS No. 1854-52-0

1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone

Cat. No. B158068
CAS RN: 1854-52-0
M. Wt: 193.21 g/mol
InChI Key: FWJBYNGCDWTVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Diamino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone, also known as ADPE, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential application in the development of novel therapeutics. ADPE is a pyrrolopyrimidine derivative that has a unique chemical structure, making it an interesting candidate for further investigation.

Mechanism Of Action

The mechanism of action of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular signaling pathways. By inhibiting these enzymes, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can alter the function of cells and potentially disrupt disease processes. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as a therapeutic agent.

Biochemical And Physiological Effects

1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can inhibit the activity of various protein kinases, including AKT, a key regulator of cell survival and proliferation. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to induce apoptosis in cancer cells, suggesting potential anticancer activity. In vivo studies have also demonstrated that 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can inhibit tumor growth in mouse models, further supporting its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is its unique chemical structure, which makes it an interesting candidate for further investigation. Additionally, its potential inhibitory effects on protein kinases and anticancer activity make it a promising candidate for the development of novel therapeutics. However, one limitation of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is that further studies are needed to fully understand its potential toxicity and side effects.

Future Directions

There are several potential future directions for research on 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone. One area of interest is the development of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone and its potential toxicity and side effects. Finally, there is potential for the development of novel synthetic methods for the production of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone and related compounds.

Synthesis Methods

The synthesis of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves the reaction of 2,4-diamino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine with ethyl chloroacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrochloric acid to yield 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone. This method has been optimized to yield high purity 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone with good yields.

Scientific Research Applications

1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been investigated for its potential application in the development of novel therapeutics. Specifically, it has been shown to have inhibitory effects on certain enzymes, such as protein kinases, that are involved in various disease processes. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to have potential anticancer activity, making it a promising candidate for further investigation.

properties

CAS RN

1854-52-0

Product Name

1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

1-(2,4-diamino-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C8H11N5O/c1-4(14)13-2-5-6(3-13)11-8(10)12-7(5)9/h2-3H2,1H3,(H4,9,10,11,12)

InChI Key

FWJBYNGCDWTVOA-UHFFFAOYSA-N

SMILES

CC(=O)N1CC2=C(C1)N=C(N=C2N)N

Canonical SMILES

CC(=O)N1CC2=C(C1)N=C(N=C2N)N

Other CAS RN

1854-52-0

synonyms

1-(2,4-DIAMINO-5H-PYRROLO[3,4-D]PYRIMIDIN-6(7H)-YL)ETHANONE

Origin of Product

United States

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